2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is a compound that belongs to the class of fused heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the N-amination of methyl pyrrole-2-carboxylate using an aminating agent such as chloramine (NH2Cl). This is followed by a series of reactions including bromination, cyclization, and further functional group modifications .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. Continuous feeding of reagents and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Common reagents used in these reactions include chloramine for amination, bromine for bromination, and various oxidizing and reducing agents for further modifications. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of kinase inhibitors and antiviral drugs, such as remdesivir and avapritinib
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Avapritinib: A kinase inhibitor with a similar fused heterocyclic structure
Uniqueness
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is unique due to its specific functional groups that allow for versatile chemical modifications and its potent biological activity. Its ability to inhibit a wide range of kinases and its application in antiviral therapies make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylethanol |
InChI |
InChI=1S/C8H10N4O/c9-8(4-13)6-1-7-2-10-5-11-12(7)3-6/h1-3,5,8,13H,4,9H2 |
InChI Key |
SQVTWRPELDHSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C=C1C(CO)N |
Origin of Product |
United States |
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